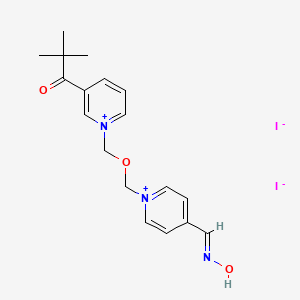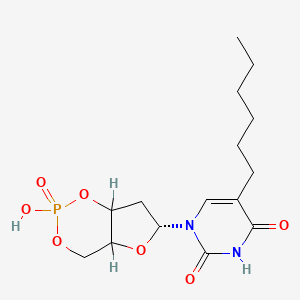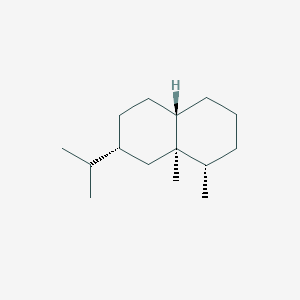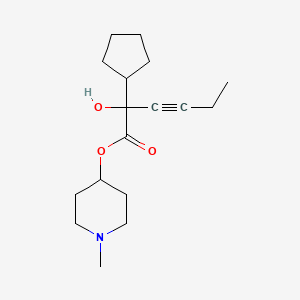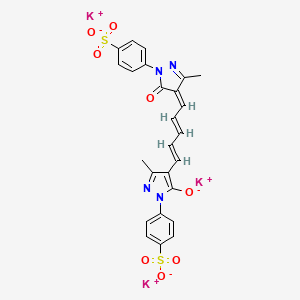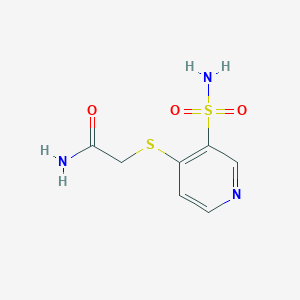
Rcc9YY7WJ6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide, also known by its identifier Rcc9YY7WJ6, is a compound with the molecular formula C7H9N3O3S2 and a molecular weight of 247.295. This compound is characterized by its achiral nature and the presence of a sulfamoyl group attached to a pyridine ring .
Preparation Methods
The synthesis of 2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide involves the reaction of 3-sulfamoylpyridine with ethanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
The uniqueness of 2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide lies in its specific structural features, such as the presence of a pyridine ring and a sulfanylethanamide group, which confer distinct chemical and biological properties .
Properties
CAS No. |
1078160-11-8 |
|---|---|
Molecular Formula |
C7H9N3O3S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-(3-sulfamoylpyridin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C7H9N3O3S2/c8-7(11)4-14-5-1-2-10-3-6(5)15(9,12)13/h1-3H,4H2,(H2,8,11)(H2,9,12,13) |
InChI Key |
GMEZLQXYYUCJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1SCC(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



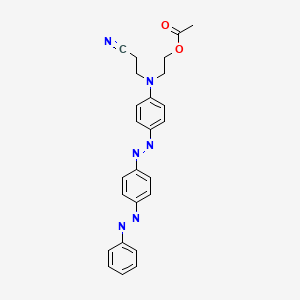

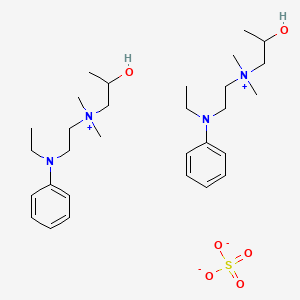
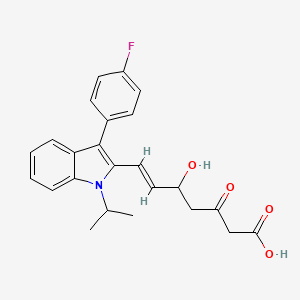
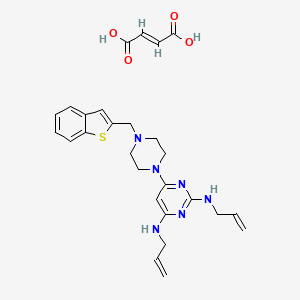
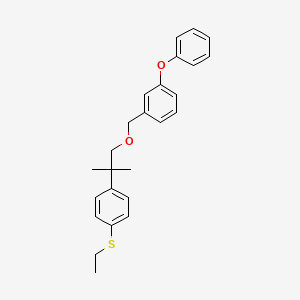
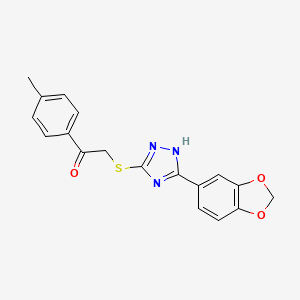
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
